molecular formula C12H13NO3 B8681088 Ethyl3-methoxy-1H-indole-2-carboxylate

Ethyl3-methoxy-1H-indole-2-carboxylate

Cat. No.: B8681088
M. Wt: 219.24 g/mol
InChI Key: LCKYFAUEWRLQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl3-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl3-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole cyclization. This reaction is carried out in the presence of glacial acetic acid and concentrated hydrochloric acid, leading to the formation of the indole ring system . The reaction conditions are crucial for achieving high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl3-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Ethyl3-methoxy-1H-indole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl3-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl3-methoxy-1H-indole-2-carboxylate is unique due to the presence of both the methoxy and ethyl ester groups. These functional groups can influence the compound’s reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 3-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C12H13NO3/c1-3-16-12(14)10-11(15-2)8-6-4-5-7-9(8)13-10/h4-7,13H,3H2,1-2H3

InChI Key

LCKYFAUEWRLQPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)OC

Origin of Product

United States

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